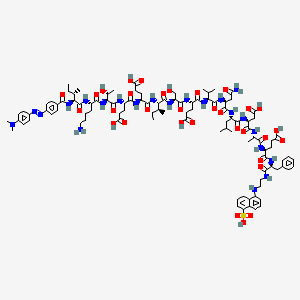
3-Fluoro-5-(4-nitrophenylcarbamoyl)benzeneboronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Fluoro-5-(4-nitrophenylcarbamoyl)benzeneboronic acid is a boronic acid derivative that has gained attention in various fields of scientific research. This compound is characterized by the presence of a fluorine atom, a nitrophenylcarbamoyl group, and a boronic acid moiety, making it a versatile molecule for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-5-(4-nitrophenylcarbamoyl)benzeneboronic acid typically involves multi-step organic reactions. One common method includes the following steps:
Nitration: Introduction of the nitro group to the aromatic ring.
Fluorination: Substitution of a hydrogen atom with a fluorine atom.
Carbamoylation: Addition of the carbamoyl group.
Boronic Acid Formation: Introduction of the boronic acid moiety.
Each of these steps requires specific reagents and conditions, such as the use of nitric acid for nitration, fluorinating agents like N-fluorobenzenesulfonimide, and boronic acid precursors.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
3-Fluoro-5-(4-nitrophenylcarbamoyl)benzeneboronic acid can undergo various chemical reactions, including:
Oxidation: Conversion of the boronic acid group to a boronate ester.
Reduction: Reduction of the nitro group to an amine.
Substitution: Replacement of the fluorine atom with other substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Catalytic hydrogenation or metal hydrides.
Substitution: Nucleophilic reagents under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while oxidation of the boronic acid group forms a boronate ester.
科学的研究の応用
3-Fluoro-5-(4-nitrophenylcarbamoyl)benzeneboronic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of advanced materials and catalysts.
作用機序
The mechanism of action of 3-Fluoro-5-(4-nitrophenylcarbamoyl)benzeneboronic acid involves its interaction with specific molecular targets. The boronic acid moiety can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition studies. The nitrophenylcarbamoyl group may also contribute to its biological activity by interacting with proteins and other biomolecules.
類似化合物との比較
Similar Compounds
- 3-Fluoro-5-(3-nitrophenylcarbamoyl)benzeneboronic acid
- 3-Fluoro-5-(4-methyl-2-nitrophenylcarbamoyl)benzeneboronic acid
Uniqueness
3-Fluoro-5-(4-nitrophenylcarbamoyl)benzeneboronic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its fluorine atom, nitrophenylcarbamoyl group, and boronic acid moiety make it a versatile compound for various applications.
特性
分子式 |
C13H10BFN2O5 |
|---|---|
分子量 |
304.04 g/mol |
IUPAC名 |
[3-fluoro-5-[(4-nitrophenyl)carbamoyl]phenyl]boronic acid |
InChI |
InChI=1S/C13H10BFN2O5/c15-10-6-8(5-9(7-10)14(19)20)13(18)16-11-1-3-12(4-2-11)17(21)22/h1-7,19-20H,(H,16,18) |
InChIキー |
PFRASZXFGUHQOZ-UHFFFAOYSA-N |
正規SMILES |
B(C1=CC(=CC(=C1)F)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


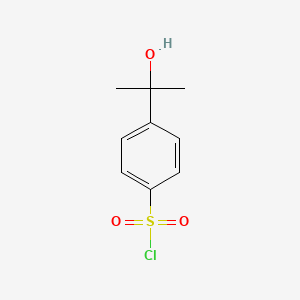
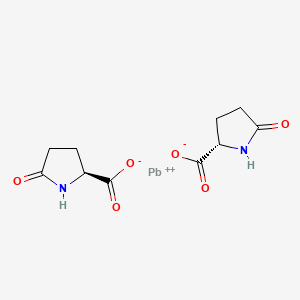
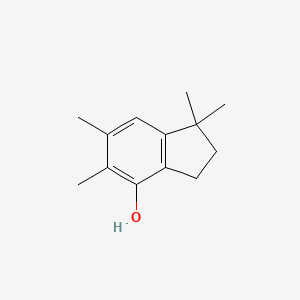
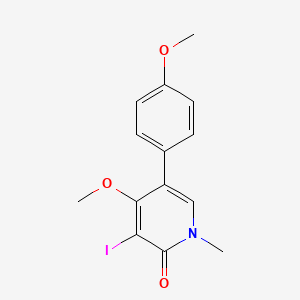
![1-Phenyl-2-[(2,4,6-trimethylphenyl)tellanyl]ethan-1-one](/img/structure/B12642125.png)
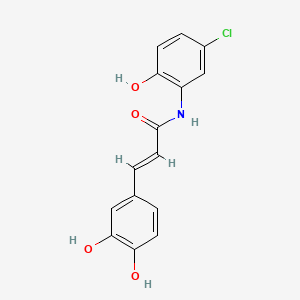
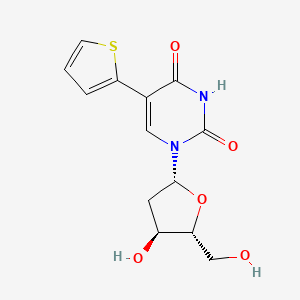
![L-Valinamide, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-2-methylalanyl-N-[(1S,2R)-4-(1,1-dimethylethoxy)-2-methoxy-1-[(1S)-1-methylpropyl]-4-oxobutyl]-N-methyl-](/img/structure/B12642148.png)
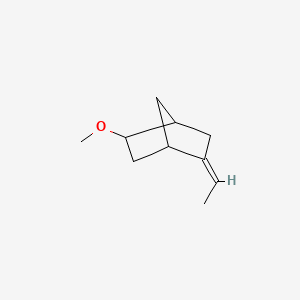
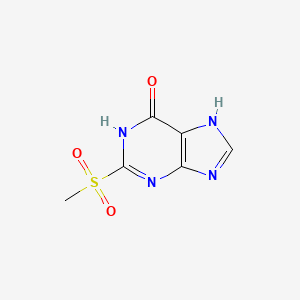
![{[9-(3-Nitrobenzene-1-sulfonyl)-9H-carbazol-2-yl]oxy}acetic acid](/img/structure/B12642166.png)
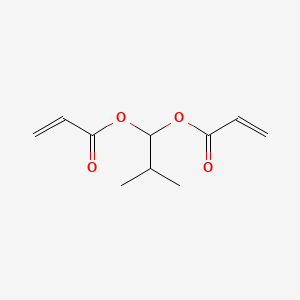
![2-Amino-5-{[(6-methoxypyridin-3-yl)amino]methyl}phenol](/img/structure/B12642191.png)
